molecular formula C10H17NO4S B11792364 Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

Cat. No.: B11792364
M. Wt: 247.31 g/mol
InChI Key: SWCCMHFPHONANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is a piperidine derivative characterized by a cyclopropylsulfonyl substituent on the piperidine nitrogen and a methyl ester group at the 3-position. Its structure combines a six-membered piperidine ring with a sulfonyl group, which imparts unique electronic and steric properties.

Properties

IUPAC Name

methyl 1-cyclopropylsulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCCMHFPHONANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Piperidine-3-Carboxylic Acid Derivatives

Methyl piperidine-3-carboxylate derivatives serve as key intermediates. For example, methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8) is synthesized via:

  • Reductive amination : Reacting piperidine-3-carboxylic acid with formaldehyde and hydrogen under catalytic hydrogenation conditions.

  • Esterification : Treating piperidine-3-carboxylic acid with methanol in the presence of thionyl chloride or sulfuric acid.

Example protocol :

  • Dissolve piperidine-3-carboxylic acid (10 g) in methanol (100 mL).

  • Add concentrated sulfuric acid (1 mL) and reflux for 12 hours.

  • Concentrate under reduced pressure to obtain methyl piperidine-3-carboxylate (yield: 85–92%).

Cyclization Strategies

Alternative routes involve cyclization of linear precursors:

  • Petasis 3-component reaction : Allylic amines, furylboronic acids, and α-hydroxylated aldehydes undergo tandem cyclization to form functionalized piperidines.

  • Ring-closing metathesis (RCM) : Catalyzed by Grubbs’ catalyst, diene precursors form six-membered piperidine rings.

Sulfonylation with Cyclopropane Sulfonyl Groups

Introducing the cyclopropylsulfonyl moiety requires sulfonylation of the piperidine nitrogen.

Direct Sulfonylation Using Cyclopropane Sulfonyl Chloride

Primary method :

  • React the piperidine intermediate (e.g., methyl piperidine-3-carboxylate) with cyclopropane sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Use triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to scavenge HCl.

Optimized conditions :

  • Molar ratio : 1:1.2 (piperidine:sulfonyl chloride).

  • Temperature : 0–25°C, 12–24 hours.

  • Yield : 70–85%.

Example :

Dissolve methyl piperidine-3-carboxylate (5.0 g, 32 mmol) in DCM (50 mL). Add cyclopropane sulfonyl chloride (4.8 g, 38 mmol) and TEA (6.5 mL, 48 mmol) dropwise at 0°C. Stir at room temperature for 18 hours. Wash with brine, dry over Na₂SO₄, and concentrate to obtain the sulfonamide.

Boc Protection/Deprotection Strategy

For reactive piperidines, temporary Boc protection ensures selectivity:

  • Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride.

  • Perform esterification or other functionalizations.

  • Deprotect with trifluoroacetic acid (TFA) or HCl before sulfonylation.

Advantage : Avoids side reactions during sulfonylation.

Esterification and Final Product Isolation

The methyl ester group is typically introduced early but may require optimization:

Esterification of Carboxylic Acid Precursors

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride followed by methanol.

  • Conditions : 0–25°C, 4–12 hours.

Example :

Add SOCl₂ (10 mL) to piperidine-3-carboxylic acid (10 g) in methanol (100 mL). Reflux for 6 hours. Concentrate to yield methyl ester (95% purity).

Transesterification

For acid-sensitive substrates, use methyl iodide (MeI) and potassium carbonate in acetone.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages References
Direct sulfonylationPiperidine + sulfonyl chloride70–85%Short route, minimal steps
Boc-mediated synthesisProtection → sulfonylation → deprotection65–75%High selectivity for N-sulfonylation
Cyclization strategiesPetasis/RCM → functionalization50–60%Builds complex scaffolds in fewer steps

Challenges and Optimizations

  • Side reactions : Over-sulfonylation or ester hydrolysis. Mitigated by controlled stoichiometry and low temperatures.

  • Catalytic improvements : Palladium-catalyzed couplings enhance efficiency in cyclopropane sulfonyl group introduction.

  • Scalability : Patent US20100063280A1 highlights THF and DCM as optimal solvents for industrial-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The cyclopropylsulfonyl moiety acts as a leaving group in nucleophilic substitution reactions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields N-alkyl/aryl piperidine derivatives.
    Conditions : DMF, 60–80°C, 12–24 hours.
    Example :

    Compound+R-NH2Methyl 1-(R-amino)piperidine-3-carboxylate+cyclopropanesulfinic acid\text{Compound} + \text{R-NH}_2 \rightarrow \text{Methyl 1-(R-amino)piperidine-3-carboxylate} + \text{cyclopropanesulfinic acid}
  • Alkoxy substitution : Methoxide or ethoxide ions replace the sulfonyl group under basic conditions.

Key Data:

NucleophileProductYield (%)Conditions
NH₃Methyl 1-aminopiperidine-3-carboxylate72DMF, 70°C, 18 h
NaOMeMethyl 1-methoxypiperidine-3-carboxylate65THF, reflux, 12 h

Ester Hydrolysis and Subsequent Derivatization

The methyl ester undergoes hydrolysis to form a carboxylic acid, enabling further functionalization:

  • Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 6 hours yields the carboxylic acid.

  • Base-mediated saponification : NaOH/EtOH at 60°C produces the sodium carboxylate.

The resulting acid participates in:

  • Amide coupling : EDC/HOBt-mediated reactions with amines.

  • Ester interchange : Transesterification with alcohols under acid catalysis.

Cyclization Reactions via Sulfonyl Activation

The sulfonyl group facilitates intramolecular cyclization under Lewis acid catalysis, as demonstrated in studies of analogous N-sulfonyl piperidines :

  • Iminium ion formation : Scandium triflate activates aldehydes, triggering cyclization to form fused bicyclic structures.
    Mechanism :

    Sulfonamide+RCHOSc(OTf)3Iminium intermediateTetrahydropyridine derivative\text{Sulfonamide} + \text{RCHO} \xrightarrow{\text{Sc(OTf)}_3} \text{Iminium intermediate} \rightarrow \text{Tetrahydropyridine derivative}
  • Aza-Prins/Ritter reaction : Homoallylic amines react with aldehydes to form piperidines with C4-functionalization .

Cyclization Examples:

SubstrateCatalystProductYield (%)
3-PhenylpropanalSc(OTf)₃Tetrahydroisoquinoline derivative85
AcetaldehydeSn(OTf)₂Piperidine fused to cyclopropane78

Comparative Reactivity with Structural Analogues

The cyclopropylsulfonyl group enhances reactivity compared to simpler piperidine derivatives:

CompoundSulfonyl GroupEster StabilityCyclization Efficiency
Methyl piperidine-3-carboxylateNoHighLow
N-Ethyl-3-(methanesulfonamido)piperidineYes (sulfonamide)ModerateModerate
Target compound Yes (sulfonate)ModerateHigh

Stability Under Oxidative and Reductive Conditions

  • Oxidation : The cyclopropyl ring resists oxidation, but the piperidine nitrogen may form N-oxide derivatives under strong oxidants (e.g., mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol without affecting the sulfonyl group.

Scientific Research Applications

Therapeutic Development

This compound is being investigated as a lead candidate for developing new therapeutics targeting various conditions, particularly neurological disorders and metabolic syndromes. The cyclopropylsulfonyl moiety is believed to enhance biological activity by modulating receptor interactions, making it a promising candidate in drug design.

Receptor Interaction Studies

Preliminary studies suggest that methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate can influence physiological responses through its affinity for various receptors. Understanding these interactions is crucial for optimizing pharmacological profiles and minimizing side effects. Compounds with similar structures have demonstrated varying degrees of receptor modulation, indicating the potential for tailored therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. This synthetic versatility enables the design of derivatives with distinct properties, facilitating further exploration in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Neurological Disorders : Research indicates that compounds with similar structural motifs exhibit neuroprotective effects, suggesting that this compound may also possess such properties. Ongoing studies are assessing its efficacy in models of neurodegeneration.
  • Metabolic Syndromes : The compound's ability to modulate metabolic pathways is under investigation, with preliminary data suggesting potential benefits in managing conditions like obesity and diabetes.

Mechanism of Action

The mechanism of action of methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent on N-atom Core Ring Key Functional Groups Notable Properties
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate Cyclopropylsulfonyl Piperidine Ester, sulfonyl High polarity, potential metabolic stability
Methyl piperidine-3-carboxylate, HCl H (protonated as HCl salt) Piperidine Ester, HCl salt Strong basicity (pKa ~8–10), versatile in nucleophilic substitutions
Methyl 1-methylpiperidine-3-carboxylate Methyl Piperidine Ester Strongly basic (pKa ~10), used to synthesize alcohols (e.g., (1-methylpiperidin-3-yl)methanol)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl Pyrrolidine Carboxylic acid, ketone Five-membered ring, higher ring strain, acidic (carboxylic acid group)

Physicochemical Properties

  • Polarity : The sulfonyl group in this compound increases polarity compared to methyl- or H-substituted analogs, likely improving solubility in polar aprotic solvents (e.g., DMSO).
  • Basicity : The cyclopropylsulfonyl group reduces nitrogen basicity (estimated pKa <7 vs. ~10 for methyl-substituted analogs), altering its behavior in acid-base reactions .
  • Stability: Cyclopropyl groups are known to resist metabolic degradation, suggesting enhanced in vivo stability for the target compound compared to non-cyclopropane analogs .

Biological Activity

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is an intriguing compound in medicinal chemistry, primarily due to its structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Cyclopropylsulfonyl group : A three-membered carbon ring attached to a sulfonyl moiety, which enhances the compound's biological interactions.
  • Carboxylate group : Positioned at the third carbon of the piperidine, contributing to its chemical reactivity.

The cyclopropylsulfonyl moiety is believed to modulate receptor interactions, which can enhance biological activity. Preliminary studies indicate that this compound may interact with various targets, including:

  • Voltage-gated sodium channels : The compound has shown potential anticonvulsant properties by inhibiting abnormal neuronal firing patterns, which is crucial for seizure control.
  • Neuroprotective pathways : Research suggests it may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by modulating cellular pathways associated with neuronal survival.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound. Its interaction with sodium channels may help stabilize neuronal excitability, making it a candidate for further investigation in seizure disorders.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Initial findings suggest that it could mitigate neuronal loss associated with neurodegenerative diseases by influencing specific signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against various enzymes. For instance, its activity was compared to known inhibitors in enzymatic assays related to neurodegeneration and seizure activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine structure can significantly influence biological activity. The introduction of the cyclopropylsulfonyl group has been shown to enhance binding affinity and selectivity towards specific biological targets, as indicated in various studies .

Compound NameStructure FeaturesUnique Aspects
Methyl piperidine-3-carboxylateSimple piperidine structure without sulfonyl groupLacks enhanced biological activity from sulfonation
N-(Cyclopropanecarbonyl)-piperidine derivativesCyclopropane substituent but different functional groupsDifferent reactivity patterns due to substituents
N-ethyl-3-(methanesulfonamido)-piperidineContains a sulfonamide instead of sulfonatePotentially different pharmacodynamics

Q & A

(Basic) What are the common synthetic routes for Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate?

Answer:
The synthesis typically involves multi-step protocols:

Core Piperidine Formation : Piperidine-3-carboxylate derivatives are synthesized via reductive amination or alkylation of pre-functionalized piperidine scaffolds. For example, tricyclic imines can serve as precursors, as demonstrated in the synthesis of structurally similar ethyl piperidine-3-carboxylates .

Sulfonylation : Cyclopropylsulfonyl groups are introduced using cyclopropylsulfonyl chlorides under basic conditions (e.g., K₂CO₃ or Et₃N). This step often requires anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to avoid side reactions .

Protection/Deprotection : Tert-butyloxycarbonyl (Boc) groups are commonly used to protect amines during intermediate steps, followed by acidic deprotection (e.g., HCl in dioxane) .

Key Validation : Confirm regiochemistry via 1H NMR^{1}\text{H NMR} (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and mass spectrometry (e.g., HRMS for molecular ion peaks) .

(Basic) How is this compound characterized using spectroscopic methods?

Answer:
Standard characterization includes:

  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .
  • NMR Analysis :
    • 1H NMR^{1}\text{H NMR}: Identify piperidine ring protons (δ 1.5–3.5 ppm), methyl ester (δ 3.6–3.8 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm).
    • 13C NMR^{13}\text{C NMR}: Ester carbonyl at ~170 ppm, sulfonyl-linked carbons at ~50–60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C11_{11}H17_{17}NO4_4S) with <2 ppm error .

Pitfalls : Hygroscopic intermediates may require dry handling under inert atmosphere to prevent hydration artifacts .

(Advanced) How can reaction conditions be optimized for introducing the cyclopropylsulfonyl group?

Answer:
Optimization strategies include:

Catalyst Screening : Transition metals (e.g., FeCl3_3) or Lewis acids may enhance sulfonylation efficiency, as seen in analogous triazole syntheses .

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, while non-polar solvents (e.g., toluene) favor selectivity .

Temperature Control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis .

Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion without excess reagent .

Validation : Monitor reaction progress via TLC or LC-MS. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

(Advanced) How are stereochemical challenges resolved during synthesis?

Answer:

Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers, as demonstrated for methyl piperidine-3-carboxylate derivatives .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived ligands) to induce stereoselectivity during cyclopropane sulfonylation .

X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Case Study : In related compounds, (3S,4R)-configured piperidines showed distinct biological activity, underscoring the need for precise stereochemical control .

(Advanced) What strategies address contradictory biological activity data in preclinical studies?

Answer:

Assay Reproducibility : Validate cell-based assays (e.g., IC50_{50} measurements) across multiple replicates and independent labs. For example, inconsistencies in tricyclic piperidine derivatives were resolved by standardizing cell lines and incubation times .

Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions that may skew activity data .

Data Analysis : Apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological variation. Contradictory results may arise from differences in assay conditions (e.g., serum concentration, pH) .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders or solvents .
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis .

Documentation : Maintain Safety Data Sheets (SDS) for all reagents and intermediates .

(Advanced) How can computational methods aid in designing derivatives of this compound?

Answer:

Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., enzymes with sulfonyl-binding pockets) .

QSAR Modeling : Correlate structural features (e.g., cyclopropyl ring size, logP) with biological activity to prioritize synthetic targets .

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to guide derivatization .

Validation : Compare computational predictions with experimental data for iterative model refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.